Gibberoketosterol C
Description
Gibberoketosterol C is a polyoxygenated sterol first isolated from the soft coral Sinularia gibberosa in Taiwan. It belongs to a family of structurally related steroids, including gibberoketosterol, gibberoketosterol B, and gibberoepoxysterol, which are characterized by extensive hydroxylation and ketone groups at specific positions on the sterol backbone . The compound was identified through advanced spectroscopic techniques, including 1D/2D-NMR and mass spectrometry, which revealed its unique oxygenation pattern at C-1α, C-3, and C-5, along with a 24-methylenecholestane skeleton .
For example, gibberoketosterol (the parent compound) showed an ED50 of 6.9 µM against P-388 murine leukemia cells and inhibited pro-inflammatory proteins (iNOS and COX-2) in LPS-stimulated macrophages .
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1S,3R,5S,8S,9S,10R,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-15-25(30)24-13-19(29)14-26(31)28(24,6)23(20)11-12-27(21,22)5/h7-8,16,18-24,26,29,31H,3,9-15H2,1-2,4-6H3/b8-7+/t18-,19-,20+,21-,22+,23+,24-,26+,27-,28-/m1/s1 |
InChI Key |
SMIJQQDUOZGITI-ROUJNYGZSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |
Canonical SMILES |
CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(C(CC(C4)O)O)C)C |
Synonyms |
gibberoketosterol C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Gibberoketosterol C differs from related compounds in its oxygenation and functionalization patterns:
Bioactivity Comparison
Cytotoxicity: Gibberoketosterol is the most well-studied, with activity against P-388, Hepa59T/VGH, HepG2, MCF7, and A-549 cells . Its ED50/IC50 values range from 6.8 µg/mL to 14.5 µg/mL, indicating moderate potency. Gibberoepoxysterol shows selective cytotoxicity toward breast (MDA-MB-231) and lung (A-549) carcinomas, though with slightly lower potency than gibberoketosterol .
Anti-Inflammatory Activity: Gibberoketosterol reduces pro-inflammatory proteins (iNOS and COX-2) by 44.5% and 68.3%, respectively, at 10 µM . Chabrosterol and nebrosteroid I from Nephthea chabroli exhibit stronger anti-inflammatory effects, reducing iNOS to 12.4% and COX-2 to 45.2% .
Structural-Activity Relationships :
- The presence of a 6-keto group in gibberoketosterol correlates with broader cytotoxicity, while epoxidation (as in gibberoepoxysterol) may enhance selectivity for specific cancer types .
- Hydroxylation at C-1α and C-3 appears critical for anti-inflammatory activity, as seen in gibberoketosterol and chabrosterol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
